molecular formula C20H21N3O6S B11541108 2-[(2-nitrophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate

2-[(2-nitrophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate

Cat. No.: B11541108
M. Wt: 431.5 g/mol
InChI Key: OOGANFKHBATHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-[(2-nitrophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is an organic compound with the chemical formula CHNO. It is also referred to as N-(2-Amino-2-oxoethyl)-2-propenamide.

    Structure: The compound features a five-membered ring structure containing one oxygen and two nitrogen atoms.

    Physical Properties: It appears as a white crystalline solid and is soluble in both water and organic solvents.

  • Preparation Methods

      Synthetic Routes: One common method for synthesizing N-(2-Amino-2-oxoethyl)-2-propenamide involves the reaction of glycine with acrolein or acryloyl chloride. This yields the desired compound.

      Reaction Conditions: The reaction typically occurs under mild conditions.

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using the described route.

  • Chemical Reactions Analysis

      Reactivity: N-(2-Amino-2-oxoethyl)-2-propenamide can participate in various reactions due to its primary amine group.

      Common Reagents and Conditions: It reacts with protonating agents, acylating agents, and alkylating agents.

      Major Products: The specific products formed depend on the reaction conditions. For example, acylation may yield N-(2-Amino-2-oxoethyl)-2-propenamide derivatives.

  • Scientific Research Applications

      Chemistry: Used as a chemical reagent and ligand in organic synthesis and biochemistry.

      Biology: Investigated for its potential biological activities.

      Medicine: Research may explore its pharmacological properties.

      Industry: Applications in polymer chemistry and materials science.

  • Mechanism of Action

      Targets and Pathways: The compound’s mechanism of action remains an area of study. It may interact with specific molecular targets or pathways, but further research is needed.

  • Comparison with Similar Compounds

    Remember that safety precautions should be followed when handling N-(2-Amino-2-oxoethyl)-2-propenamide, including proper storage and protective equipment

    Properties

    Molecular Formula

    C20H21N3O6S

    Molecular Weight

    431.5 g/mol

    IUPAC Name

    [2-(2-nitroanilino)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate

    InChI

    InChI=1S/C20H21N3O6S/c1-30-12-11-16(22-19(25)14-7-3-2-4-8-14)20(26)29-13-18(24)21-15-9-5-6-10-17(15)23(27)28/h2-10,16H,11-13H2,1H3,(H,21,24)(H,22,25)

    InChI Key

    OOGANFKHBATHCR-UHFFFAOYSA-N

    Canonical SMILES

    CSCCC(C(=O)OCC(=O)NC1=CC=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.